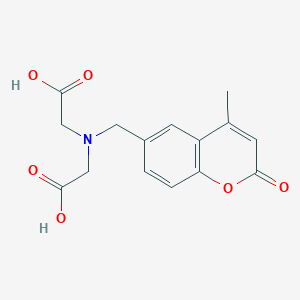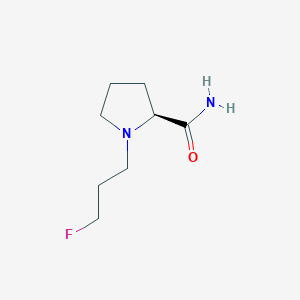![molecular formula C18H24N2O2S B162860 (5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one CAS No. 139226-28-1](/img/structure/B162860.png)
(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darbufelone is a novel anti-inflammatory drug known for its dual inhibition of prostaglandin endoperoxide synthase-2 and leukotriene B4 production. This compound has shown significant potential in the treatment of various inflammatory conditions and has been studied for its anticancer properties, particularly in lung cancer .
Preparation Methods
Darbufelone can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the formation of the core structure followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Darbufelone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Darbufelone has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and to develop new anti-inflammatory agents.
Biology: Investigated for its effects on cell viability, cell cycle, and apoptosis in various cell lines.
Medicine: Explored for its potential in treating inflammatory diseases and certain types of cancer, particularly non-small cell lung cancer.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Darbufelone exerts its effects by inhibiting the activity of prostaglandin endoperoxide synthase-2 and leukotriene B4 production. This dual inhibition reduces the synthesis of pro-inflammatory mediators, thereby alleviating inflammation. The compound also induces cell cycle arrest and apoptosis in cancer cells by up-regulating p27 expression and activating caspase-3 and caspase-8 .
Comparison with Similar Compounds
Darbufelone is unique in its dual inhibition of prostaglandin endoperoxide synthase-2 and leukotriene B4 production. Similar compounds include:
Licofelone: Another dual inhibitor of cyclooxygenase and lipoxygenase, but with higher toxicity and lower efficacy compared to darbufelone.
Curcumin: A natural compound with dual cyclooxygenase and lipoxygenase inhibition properties, but with different molecular targets and pathways.
Properties
CAS No. |
139226-28-1 |
|---|---|
Molecular Formula |
C18H24N2O2S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H24N2O2S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13/h7-9,21H,1-6H3,(H2,19,20,22)/b13-9- |
InChI Key |
AKTXOQVMWSFEBQ-LCYFTJDESA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NC(=N)S2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=N)S2 |
Synonyms |
5-((3,5--bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-imino-4-thiazolidinone methanesulfonate CI 1004 CI-1004 darbufelone darbufelone mesylate PD0136095-73 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















